molecular formula C12H12ClNO2 B11869546 Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate

Cat. No.: B11869546
M. Wt: 237.68 g/mol
InChI Key: UINGNMLITCBLFD-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process may involve the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, influencing biological processes. For instance, indole derivatives have been shown to inhibit enzymes like aldose reductase and cyclooxygenase, which are involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: Lacks the chloro and methyl substituents, which can affect its reactivity and biological activity.

    6-Chloro-1-methyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    1-Methyl-1H-indole-3-acetic acid: Similar structure but without the chloro substituent.

Uniqueness

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate is unique due to the presence of both chloro and methyl groups on the indole ring, which can enhance its chemical stability and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

methyl 2-(6-chloro-1-methylindol-3-yl)acetate

InChI

InChI=1S/C12H12ClNO2/c1-14-7-8(5-12(15)16-2)10-4-3-9(13)6-11(10)14/h3-4,6-7H,5H2,1-2H3

InChI Key

UINGNMLITCBLFD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Cl)CC(=O)OC

Origin of Product

United States

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